molecular formula C22H23BN2O2 B12343396 Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-

Pyridine,4,4'-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis-

Cat. No.: B12343396
M. Wt: 358.2 g/mol
InChI Key: TUUCGBGZLGXKOV-UHFFFAOYSA-N
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Description

Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- is an organoboron compound that features a pyridine ring and a dioxaborolane group. This compound is known for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- typically involves the coupling of pyridine derivatives with boronic acids or esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug delivery systems, where the compound can release drugs in response to specific stimuli, such as changes in pH or glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine,4,4’-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-phenylene]bis- is unique due to its combination of a pyridine ring, a phenylene linkage, and a dioxaborolane group. This structure provides a balance of stability, reactivity, and versatility, making it suitable for a wide range of applications in different fields .

Properties

Molecular Formula

C22H23BN2O2

Molecular Weight

358.2 g/mol

IUPAC Name

4-[3-pyridin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

InChI

InChI=1S/C22H23BN2O2/c1-21(2)22(3,4)27-23(26-21)20-14-18(16-5-9-24-10-6-16)13-19(15-20)17-7-11-25-12-8-17/h5-15H,1-4H3

InChI Key

TUUCGBGZLGXKOV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

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